molecular formula C34H28N4O2S2 B10930609 Piperazine-1,4-diylbis{[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone}

Piperazine-1,4-diylbis{[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone}

Cat. No.: B10930609
M. Wt: 588.7 g/mol
InChI Key: NXZPATNYZBXTPJ-UHFFFAOYSA-N
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Description

2-(5-METHYL-2-THIENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a thienyl group and a piperazine moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-2-THIENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline core, followed by the introduction of the thienyl group through electrophilic aromatic substitution. The piperazine moiety is then attached via nucleophilic substitution reactions. The final step involves the formation of the methanone linkage under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor reaction conditions and product formation. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-METHYL-2-THIENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the quinoline or thienyl rings, altering the compound’s reactivity and properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, alcohols, and halogenated quinoline or thienyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 2-(5-METHYL-2-THIENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-(5-METHYL-2-THIENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can modulate cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-METHYL-2-THIENYL)-4-QUINOLYL-4-QUINOLYL]CARBONYL}PIPERAZINO)METHANONE apart is its complex structure, which combines a quinoline core with a thienyl group and a piperazine moiety. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C34H28N4O2S2

Molecular Weight

588.7 g/mol

IUPAC Name

[4-[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]piperazin-1-yl]-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone

InChI

InChI=1S/C34H28N4O2S2/c1-21-11-13-31(41-21)29-19-25(23-7-3-5-9-27(23)35-29)33(39)37-15-17-38(18-16-37)34(40)26-20-30(32-14-12-22(2)42-32)36-28-10-6-4-8-24(26)28/h3-14,19-20H,15-18H2,1-2H3

InChI Key

NXZPATNYZBXTPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)C

Origin of Product

United States

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